

Comprehensive FTIR Analysis Guide: Thiazole-5-Carbaldehyde Carbonyl Group

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

CAS No.: 1822992-91-5

Cat. No.: B2998504

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Executive Summary: The Spectral Fingerprint

For researchers synthesizing thiazole-based pharmacophores, the thiazole-5-carbaldehyde carbonyl stretch is a definitive marker. Unlike simple aliphatic aldehydes ($\sim 1730\text{ cm}^{-1}$) or standard aromatic aldehydes ($\sim 1700\text{ cm}^{-1}$), the C=O bond at the thiazole 5-position exhibits a characteristic shift due to the unique electronic push-pull of the sulfur and nitrogen atoms.

Key Characteristic Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
C=O[1][2] Stretch	1690 – 1695	Strong	Conjugated Carbonyl Stretch
C–H Stretch	2850 & 2750	Medium	Fermi Resonance (Aldehyde C-H)
Ring C=N	1500 – 1480	Medium/Strong	Thiazole Ring Breathing
C–S Stretch	700 – 650	Weak/Medium	Thiazole C–S Vibration

Comparative Analysis: Isomers & Analogues

Distinguishing the 5-isomer from the 2-isomer or benzaldehyde requires precise wavenumber analysis. The electronic environment of the carbonyl carbon dictates the bond order and, consequently, the stretching frequency.

The Electronic Mechanism

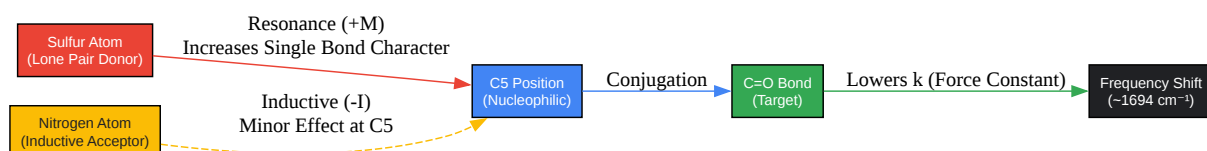
- Thiazole-5-Carbaldehyde (1694 cm⁻¹): The C5 position is electronically similar to the C2 position of thiophene (nucleophilic). The sulfur atom donates electron density (-donation) into the ring, which conjugates with the carbonyl. This resonance character increases the single-bond character of the C=O bond, lowering the frequency slightly below 1700 cm⁻¹.
- Thiazole-2-Carbaldehyde (~1700–1710 cm⁻¹): The C2 position is flanked by both Sulfur and Nitrogen. The inductive withdrawal (-I effect) of the adjacent Nitrogen dominates, shortening the C=O bond and raising the frequency compared to the 5-isomer.
- Benzaldehyde (1703 cm⁻¹): The standard reference. The phenyl ring provides conjugation, but lacks the strong heteroatom-driven push-pull effects of the thiazole ring.

Comparative Data Table

Compound	C=O Wavenumber (cm ⁻¹)	Electronic Driver
Thiazole-5-carbaldehyde	1694	Resonance Donation (+M from S)
Thiazole-2-carbaldehyde	1705	Inductive Withdrawal (-I from N)
Thiazole-4-carbaldehyde	1700	Weak Conjugation
Benzaldehyde	1703	Phenyl Conjugation
Cyclohexanecarbaldehyde	1730	No Conjugation (Aliphatic)

Visualizing Electronic Effects

The following diagram illustrates the competing electronic effects that determine the specific wavenumber for the 5-isomer.



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Figure 1: Mechanistic flow of electronic effects lowering the C=O frequency in thiazole-5-carbaldehyde.

Experimental Protocol: Validated Workflow

To obtain reproducible data, sample preparation is critical. The hygroscopic nature of some thiazole derivatives can lead to water interference (~3400 cm⁻¹ and ~1640 cm⁻¹), which can mask or broaden the carbonyl peak.

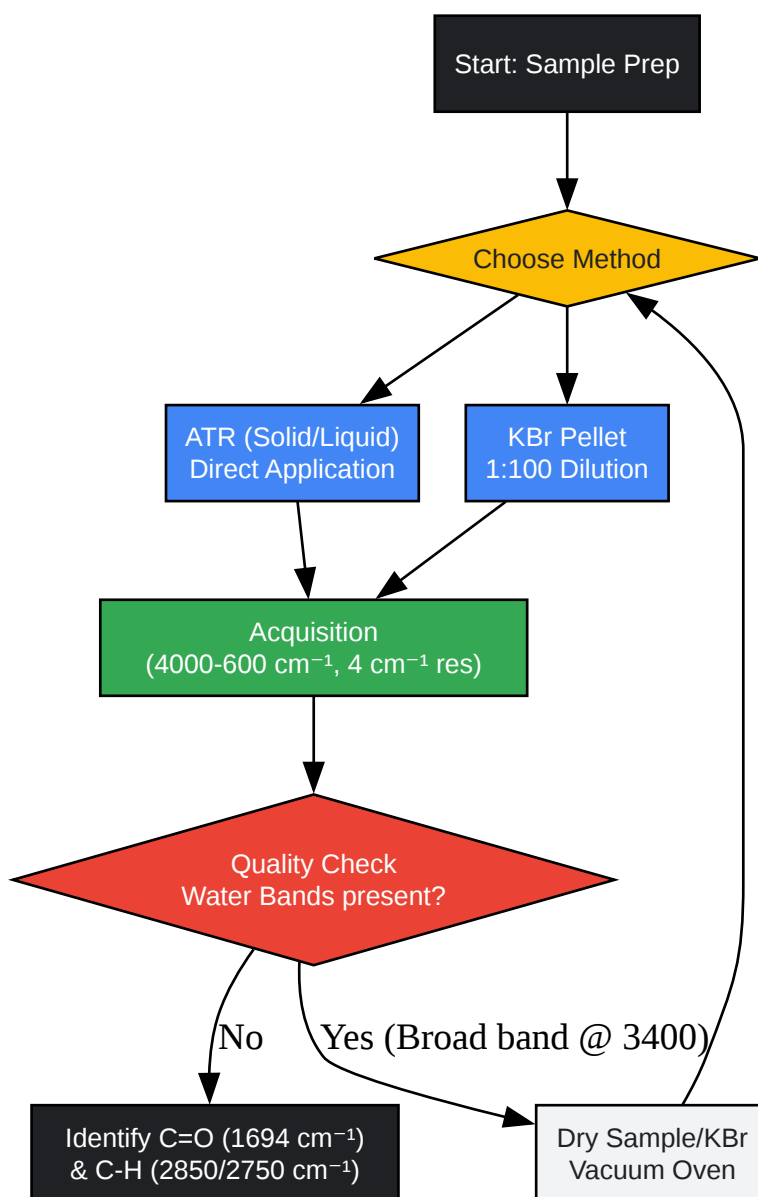
Method A: Attenuated Total Reflectance (ATR) - Recommended

- Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum is flat.
- Sample Loading: Place ~2 mg of solid thiazole-5-carbaldehyde directly onto the crystal.
- Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).
- Acquisition: Scan from 4000 to 600 cm^{-1} .
 - Resolution: 4 cm^{-1}
 - Scans: 32 or 64
- Post-Processing: Apply ATR correction if comparing directly to transmission library data.

Method B: KBr Pellet (Transmission)

- Grinding: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr. Grind to a fine powder in an agate mortar.
- Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
- Measurement: Place in the transmission holder and scan.
 - Note: KBr pellets often yield sharper peaks than ATR but are susceptible to moisture.

Experimental Workflow Diagram



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Figure 2: Decision tree for FTIR sample preparation and quality control.

Troubleshooting & Interpretation

- **Peak Splitting:** If the carbonyl band appears split (e.g., 1694 and 1668 cm⁻¹), this is often due to Fermi resonance (interaction between the C=O fundamental and the first overtone of the C-H bending) or crystal packing effects in the solid state.

- Water Interference: A broad hump at 3400 cm^{-1} often accompanies a bending mode near 1640 cm^{-1} . Do not confuse the water bend with a C=C stretch or amide band.
- Differentiation from Amides: If the sample is a derivative (e.g., amide), the C=O will shift to $\sim 1650\text{ cm}^{-1}$ (Amide I) and a strong N-H stretch will appear at 3300 cm^{-1} .

References

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